![molecular formula C28H28N6O4 B15124676 N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, which is often associated with fluorescent properties, making it useful in biochemical and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole intermediate, followed by the introduction of the hexyl chain and the indole moiety. Common reagents used in these reactions include nitrobenzene derivatives, hexylamine, and indole-2-carboxylic acid. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Applications De Recherche Scientifique
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors .
Mécanisme D'action
The mechanism of action of N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and nucleic acids, altering their function and activity. The compound’s fluorescent properties allow for real-time monitoring of these interactions, providing valuable insights into cellular processes and molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine: Known for its use in studying sphingolipid metabolism and as a fluorescent probe.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used in glucose uptake studies and cell viability assays.
Uniqueness
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide stands out due to its combination of a benzoxadiazole moiety with an indole structure, providing unique fluorescent properties and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C28H28N6O4 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C28H28N6O4/c35-25(18-21-20-12-6-7-13-22(20)31-26(21)19-10-4-3-5-11-19)30-17-9-2-1-8-16-29-23-14-15-24(34(36)37)28-27(23)32-38-33-28/h3-7,10-15,29,31H,1-2,8-9,16-18H2,(H,30,35) |
Clé InChI |
UCUSWYNUVLLJAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)NCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)
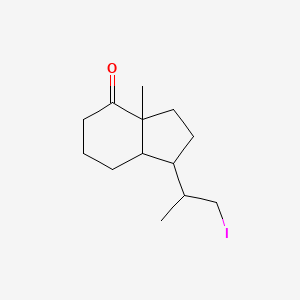
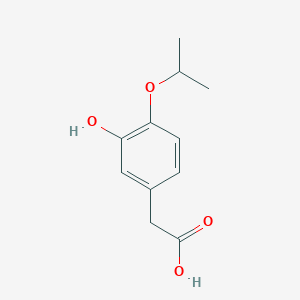
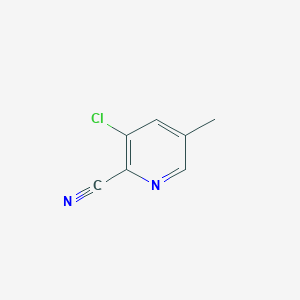



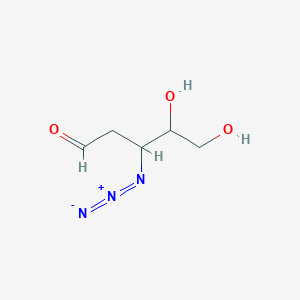

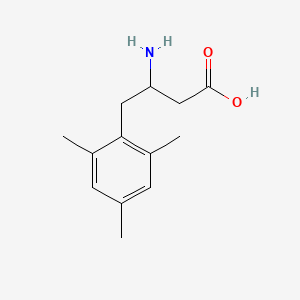
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
